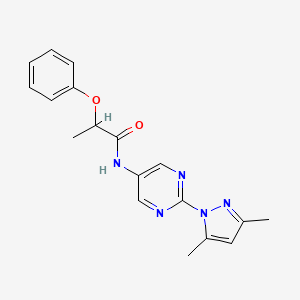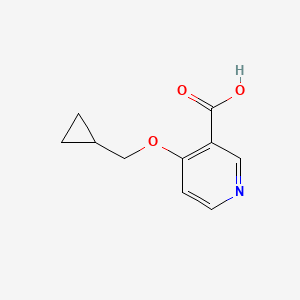![molecular formula C21H15N3O3S3 B2939621 6-(2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 949967-16-2](/img/structure/B2939621.png)
6-(2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a thieno[2,3-d]pyrimidin-4-yl ring, and a 1,4-benzoxazin-3-one ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene and thieno[2,3-d]pyrimidin-4-yl rings, the introduction of the methyl group, and the formation of the sulfanyl acetyl and 1,4-benzoxazin-3-one groups .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The thiophene and thieno[2,3-d]pyrimidin-4-yl rings contribute to the compound’s aromaticity, while the sulfanyl acetyl and 1,4-benzoxazin-3-one groups may influence its reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups and aromatic rings. For example, the thiophene ring might undergo electrophilic aromatic substitution, while the sulfanyl group could participate in oxidation or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, its solubility might be affected by the polar sulfanyl group and the nonpolar aromatic rings .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Novel thiophene and pyrimidine derivatives have been synthesized for exploring their potential in various applications, including antimicrobial and antitumor activities. The synthesis involves complex reactions aiming at introducing specific functional groups that could enhance the desired biological activity (Wanare, 2022). These compounds' structures are characterized by analytical and spectral data, ensuring the correct formation of the desired products.
Biological Activities
- Antitumor Activity : Research on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives showed that these compounds exhibit potent antitumor activity against various cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These findings indicate the potential use of thiophene and pyrimidine derivatives in cancer therapy (Hafez et al., 2017).
- Antibacterial and Antimicrobial Activities : A study on carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related derivatives revealed significant in vitro activity against various human tumor cell lines and also displayed high activity against Gram-positive and Gram-negative bacteria. This suggests their potential use as antibacterial agents in addition to their antitumor properties (Hafez et al., 2017).
Zukünftige Richtungen
Wirkmechanismus
The compound also contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Eigenschaften
IUPAC Name |
6-[2-(2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S3/c1-11-22-20-19(13(9-29-20)17-3-2-6-28-17)21(23-11)30-10-15(25)12-4-5-16-14(7-12)24-18(26)8-27-16/h2-7,9H,8,10H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCDTTWOVJELRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC=CS3)C(=N1)SCC(=O)C4=CC5=C(C=C4)OCC(=O)N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 3,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2939538.png)
![1-(Azepan-1-yl)-2-{4-[methyl(pyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B2939541.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2939542.png)
![2-{[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2939543.png)
![(Z)-5-(3,4-dimethoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2939545.png)

![3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2939548.png)
![6-bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B2939549.png)





![Rel-(1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2939559.png)
